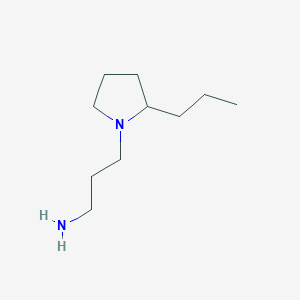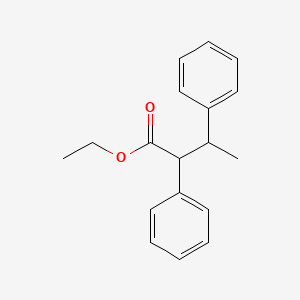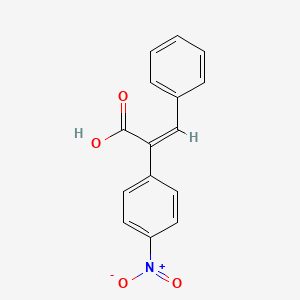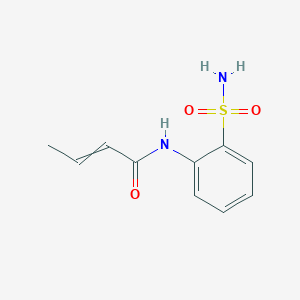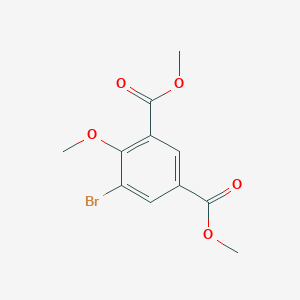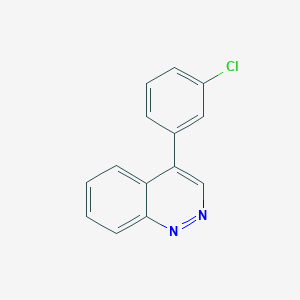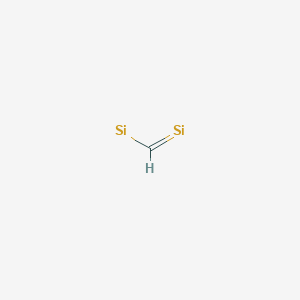
Disila carbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disila carbene is a unique compound characterized by the presence of a divalent carbon atom bonded to two silicon atoms. This compound belongs to the broader class of carbenes, which are neutral species with a divalent carbon atom possessing six valence electrons. This compound is of particular interest due to its distinctive electronic properties and reactivity, which differ significantly from those of traditional carbon-based carbenes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disila carbene typically involves the reaction of disilyl precursors with strong bases. One common method is the deprotonation of disilyl methane using a strong base such as potassium tert-butoxide. This reaction is usually carried out under inert atmosphere conditions to prevent the highly reactive carbene from reacting with atmospheric oxygen or moisture.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Disila carbene undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form disila ketones.
Reduction: Can be reduced to form disilyl methanes.
Substitution: Participates in substitution reactions with halogens to form disilyl halides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of molecular oxygen or ozone under controlled conditions.
Reduction: Often employs reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions are carried out using halogen sources like chlorine or bromine.
Major Products Formed:
Oxidation: Disila ketones.
Reduction: Disilyl methanes.
Substitution: Disilyl halides.
科学的研究の応用
Disila carbene has found applications in various fields of scientific research:
Chemistry: Used as a reactive intermediate in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential in drug design, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including silicon-based polymers and coatings.
作用機序
Disila carbene can be compared to other similar compounds, such as:
Digermyl carbene: Contains germanium atoms instead of silicon.
Disila benzene: A benzene analogue with silicon atoms replacing carbon atoms in the ring structure.
Uniqueness: this compound is unique due to its ability to form stable complexes with transition metals, which is not commonly observed with other carbenes. This property makes it particularly valuable in catalysis and organometallic chemistry.
類似化合物との比較
- Digermyl carbene
- Disila benzene
- N-heterocyclic carbenes (NHCs)
特性
分子式 |
CHSi2 |
|---|---|
分子量 |
69.19 g/mol |
InChI |
InChI=1S/CHSi2/c2-1-3/h1H |
InChIキー |
XDAXUMLTOIRABF-UHFFFAOYSA-N |
正規SMILES |
C(=[Si])[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


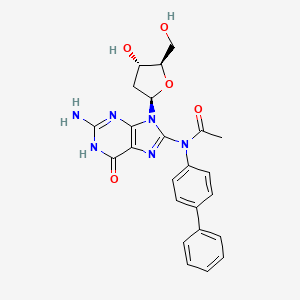
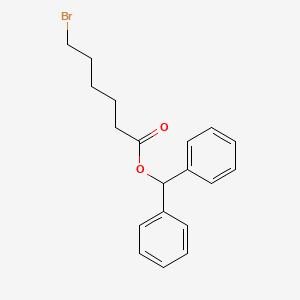
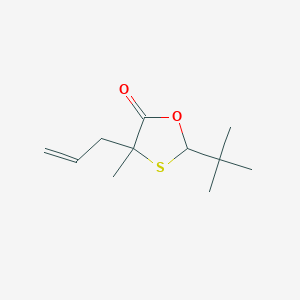
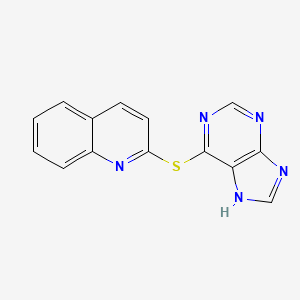
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
